Tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate
Overview
Description
Tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of tert-butylamine with formaldehyde and a suitable carboxylic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired oxazolidine ring. Commonly used solvents include methanol or ethanol, and the reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps such as distillation or crystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazolidine ring can be reduced to form corresponding amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazolidines with various functional groups.
Scientific Research Applications
Tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its functional groups. For example, the hydroxymethyl group may participate in hydrogen bonding or electrostatic interactions with target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl-2,2-dimethyloxazolidine-3-carboxylate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
5-(Hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate: Lacks the tert-butyl group, affecting its steric properties and reactivity.
Uniqueness
Tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate is unique due to the presence of both the tert-butyl and hydroxymethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound in various chemical transformations and applications, distinguishing it from other oxazolidine derivatives.
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-8(7-13)15-11(12,4)5/h8,13H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTUWPKYSVRQPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(CC(O1)CO)C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126193 | |
Record name | 3-Oxazolidinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089651-32-9 | |
Record name | 3-Oxazolidinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2089651-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxazolidinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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